5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine
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Overview
Description
5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine is a heterocyclic compound that features a seven-membered oxazepine ring fused with a benzene ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminophenols with alkynones in the presence of a solvent like 1,4-dioxane at elevated temperatures (e.g., 100°C) . This reaction typically proceeds through the formation of an alkynylketimine intermediate, followed by a 7-endo-dig cyclization to form the oxazepine ring.
Industrial Production Methods
Industrial production methods for this compound may involve one-pot synthesis procedures, which are advantageous due to their efficiency and reduced need for purification steps. These methods often utilize multicomponent reactions and recyclization of small or medium carbo-, oxa-, or azacyclanes .
Chemical Reactions Analysis
Types of Reactions
5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: A structurally similar compound with potential biological activities.
Dibenzo[b,f][1,4]oxazepine: Another related compound with different substitution patterns and properties.
Uniqueness
5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine is unique due to its specific combination of a seven-membered oxazepine ring fused with a benzene ring and a pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H15N3O |
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Molecular Weight |
241.29 g/mol |
IUPAC Name |
5-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)pyridin-2-amine |
InChI |
InChI=1S/C14H15N3O/c15-14-4-2-11(9-17-14)10-1-3-13-12(7-10)8-16-5-6-18-13/h1-4,7,9,16H,5-6,8H2,(H2,15,17) |
InChI Key |
PIASVIPMRZQFGY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)C3=CN=C(C=C3)N |
Origin of Product |
United States |
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